

# AT-2266 (Enoxacin): A Technical Guide on Antibacterial Properties and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AT-2266, also known as Enoxacin, is a synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents.[1] It is a 1,8-naphthyridine derivative and is structurally related to nalidixic acid.[1] This technical guide provides an in-depth overview of the antibacterial properties and efficacy of AT-2266, with a focus on its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its evaluation.

### **Mechanism of Action**

AT-2266 exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] This dual-targeting mechanism contributes to its potent antibacterial activity.

The key steps in the mechanism of action are as follows:

- Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to manage DNA supercoiling and decatenate replicated chromosomes, respectively.[5]
- AT-2266 Intervention: AT-2266 binds to the enzyme-DNA complex, stabilizing it.[5][6] This
  traps the enzyme on the DNA, preventing the re-ligation of the broken DNA strands.

## Foundational & Exploratory





- Inhibition of DNA Synthesis: The formation of the stable ternary complex of AT-2266, the enzyme, and DNA blocks the progression of the replication fork, leading to a rapid and reversible inhibition of DNA synthesis.[5]
- Induction of Cell Death: At sufficient concentrations, the accumulation of double-strand DNA breaks triggers the bacterial SOS response and ultimately leads to cell death.[5]

The IC50 values for the inhibition of these enzymes by enoxacin are 126  $\mu$ g/ml for DNA gyrase and 26.5  $\mu$ g/ml for topoisomerase IV.[2]





Click to download full resolution via product page

Diagram 1: Mechanism of action of AT-2266 (Enoxacin).



# In Vitro Antibacterial Efficacy

AT-2266 has demonstrated a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[3][7][8] Its potency is generally comparable to or greater than other quinolones like norfloxacin and significantly higher than older agents such as nalidixic acid.

## **Minimum Inhibitory Concentration (MIC) Data**

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of AT-2266 against various clinical isolates. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.

Table 1: In Vitro Activity of AT-2266 against Enterobacteriaceae

| Organism             | Number of Strains     | MIC90 (mg/L) | Reference |
|----------------------|-----------------------|--------------|-----------|
| Escherichia coli     | 22451 (part of total) | ≤0.25 - 2    | [7]       |
| Klebsiella spp.      | 22451 (part of total) | ≤0.25 - 2    | [7]       |
| Enterobacter spp.    | 362 (part of total)   | >1.0         | [3]       |
| Serratia spp.        | 362 (part of total)   | >1.0         | [3]       |
| Proteus mirabilis    | 740 (part of total)   | ≤0.8         | [8]       |
| Morganella morganii  | 740 (part of total)   | ≤0.8         | [8]       |
| Citrobacter freundii | 22451 (part of total) | Variable     | [7]       |

Table 2: In Vitro Activity of AT-2266 against Other Gram-Negative Bacteria



| Organism                    | Number of Strains     | MIC90 (mg/L) | Reference |
|-----------------------------|-----------------------|--------------|-----------|
| Pseudomonas<br>aeruginosa   | 3540                  | 2            | [7]       |
| Acinetobacter calcoaceticus | 260                   | 4            | [7]       |
| Haemophilus<br>influenzae   | 22451 (part of total) | ≤0.25        | [7]       |
| Neisseria<br>gonorrhoeae    | 22451 (part of total) | ≤0.25        | [7]       |

Table 3: In Vitro Activity of AT-2266 against Gram-Positive Bacteria

| Organism                   | Number of Strains     | MIC90 (mg/L) | Reference |
|----------------------------|-----------------------|--------------|-----------|
| Staphylococcus aureus      | 2635                  | 2            | [7]       |
| Staphylococcus epidermidis | 837                   | 2            | [7]       |
| Streptococci               | 22451 (part of total) | 8 - 32       | [7]       |

Table 4: In Vitro Activity of AT-2266 against Aminoglycoside-Resistant Pseudomonas aeruginosa

| Strain Type                    | Number of Strains | MIC90 (μg/mL) | Reference |
|--------------------------------|-------------------|---------------|-----------|
| Aminoglycoside-<br>Susceptible | 101               | 1.0 - 2.0     | [9]       |
| Aminoglycoside-<br>Resistant   | 105               | 2.0 - 4.0     | [9]       |

# **In Vivo Efficacy**



The in vivo efficacy of AT-2266 has been evaluated in various animal models of infection, demonstrating its potential for treating systemic and localized bacterial infections.

# **Mouse Sepsis Model**

In a murine sepsis model, AT-2266 has been shown to improve survival rates and reduce bacterial load. The following is a general experimental workflow for evaluating the in vivo efficacy of AT-2266 in a mouse sepsis model.





Click to download full resolution via product page

**Diagram 2:** Experimental workflow for a mouse sepsis model.

# **Experimental Protocols**



# Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

#### 5.1.1 Materials

- AT-2266 (Enoxacin) powder
- Appropriate solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- · Bacterial strains for testing
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35°C ± 2°C)

#### 5.1.2 Procedure

- Preparation of AT-2266 Stock Solution: Prepare a stock solution of AT-2266 at a concentration of 1280  $\mu g/mL$  in a suitable solvent.
- · Preparation of Serial Dilutions:
  - $\circ$  Dispense 100  $\mu$ L of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
  - Add 200 μL of the AT-2266 stock solution to well 1.



- Perform a two-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 μL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline.
  - $\circ$  Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10 $^{8}$  CFU/mL).
  - Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Inoculation: Within 15 minutes of preparation, add 100 μL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 μL.
- Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is the lowest concentration of AT-2266 that completely inhibits
  visible growth of the organism. This can be determined by visual inspection or by reading the
  optical density at 600 nm using a microplate reader.

## In Vivo Mouse Sepsis Model Protocol

This protocol provides a framework for evaluating the efficacy of AT-2266 in a murine model of sepsis induced by intraperitoneal injection of bacteria.

#### 5.2.1 Materials

- AT-2266 (Enoxacin) for injection
- Vehicle solution (e.g., sterile saline)
- Pathogenic bacterial strain (e.g., Escherichia coli)



- Appropriate growth medium (e.g., Luria-Bertani broth)
- Mice (e.g., BALB/c or C57BL/6)
- Sterile syringes and needles
- Equipment for euthanasia and tissue homogenization

#### 5.2.2 Procedure

- Bacterial Preparation:
  - Culture the bacterial strain to mid-log phase in the appropriate broth.
  - Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10<sup>8</sup> CFU/mL).
- · Induction of Sepsis:
  - Inject each mouse intraperitoneally with 0.1 mL of the bacterial suspension.
- Treatment:
  - At a predetermined time post-infection (e.g., 1-2 hours), randomize the mice into treatment groups.
  - Administer AT-2266 at various doses (e.g., 10, 25, 50 mg/kg) via a specified route (e.g., subcutaneous or intravenous).
  - Include a vehicle control group and a positive control group (a known effective antibiotic).
- Monitoring:
  - Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for a specified period (e.g., 7 days).
- Bacterial Load Determination (at a specified time point, e.g., 24 hours post-infection):
  - Euthanize a subset of mice from each group.



- Aseptically collect blood, spleen, and liver samples.
- Homogenize the tissue samples in sterile PBS.
- Perform serial dilutions of the blood and tissue homogenates and plate on appropriate agar plates.
- Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per mL of blood or gram of tissue.
- Data Analysis:
  - Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis.
  - Compare the bacterial loads between the groups using appropriate statistical tests (e.g., ttest or ANOVA).

## **Time-Kill Curve Assay**

This assay assesses the bactericidal or bacteriostatic activity of AT-2266 over time.

#### 5.3.1 Materials

- AT-2266 (Enoxacin)
- Bacterial strain
- Appropriate broth medium (e.g., CAMHB)
- Sterile culture tubes or flasks
- Shaking incubator
- Apparatus for serial dilutions and plating

#### 5.3.2 Procedure



- Inoculum Preparation: Prepare a standardized bacterial inoculum in the logarithmic phase of growth (approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL) in the appropriate broth.
- Assay Setup:
  - Prepare tubes or flasks containing the broth with AT-2266 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
  - Include a growth control tube without any antibiotic.
- · Incubation and Sampling:
  - Inoculate each tube with the prepared bacterial suspension.
  - Incubate the tubes at 35°C ± 2°C in a shaking incubator.
  - At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Count:
  - Perform serial dilutions of each aliquot in sterile saline or PBS.
  - Plate a known volume of the appropriate dilutions onto agar plates.
  - Incubate the plates for 18-24 hours.
  - Count the colonies to determine the CFU/mL at each time point.
- Data Analysis:
  - Plot the log10 CFU/mL versus time for each concentration of AT-2266 and the growth control.
  - A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction.</li>





Click to download full resolution via product page

Diagram 3: Experimental workflow for a time-kill curve assay.

## Conclusion



AT-2266 (Enoxacin) is a potent fluoroquinolone antibacterial agent with a well-defined mechanism of action and a broad spectrum of activity against clinically relevant bacteria. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its efficacy against emerging resistant pathogens and its potential in combination therapies is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dilution Method for Antibiotic Susceptibility Test Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of enoxacin against clinical bacterial isolates in comparison with that of five other agents, and factors affecting that activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enoxacin: worldwide in-vitro activity against 22451 clinical isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of enoxacin, a quinolone carboxylic acid, compared with those of norfloxacin, new beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activities of enoxacin (CI-919, AT-2266) and eleven antipseudomonal agents against aminoglycoside-susceptible and -resistant Pseudomonas aeruginosa strains PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [AT-2266 (Enoxacin): A Technical Guide on Antibacterial Properties and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2672701#at-2266-antibacterial-properties-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com